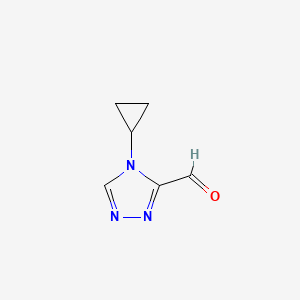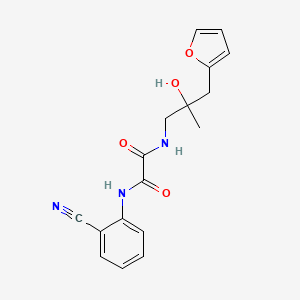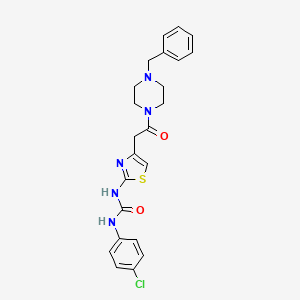
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O. It features a triazole ring substituted with a cyclopropyl group and an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of 1,4-dioxane as a reaction solvent. The product can be precipitated by pouring the reaction mixture into aqueous hydrochloric acid, yielding the crude product in high yield .
化学反応の分析
Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole ring can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, modulating their activity .
類似化合物との比較
- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol
Comparison: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable scaffold in drug design and materials science .
特性
IUPAC Name |
4-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXERIJHYHENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552459-54-7 |
Source


|
| Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)


![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

![3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)
![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)



![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2759109.png)
![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2759110.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid](/img/structure/B2759111.png)
